molecular formula C18H13BrN2O4 B4956293 5-[(3-Bromo-4-methoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione

5-[(3-Bromo-4-methoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione

Cat. No.: B4956293
M. Wt: 401.2 g/mol
InChI Key: KMFSDYKCRDMJRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3-Bromo-4-methoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a diazinane-2,4,6-trione core with a brominated methoxyphenyl group and a phenyl group attached, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Bromo-4-methoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione typically involves the condensation of 3-bromo-4-methoxybenzaldehyde with 1-phenyl-1,3-diazinane-2,4,6-trione under specific reaction conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a suitable catalyst to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis and ensure consistency in production.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Bromo-4-methoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Mechanism of Action

The mechanism of action of 5-[(3-Bromo-4-methoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3-Bromo-4-methoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione is unique due to its specific structural features, such as the presence of a brominated methoxyphenyl group and a diazinane-2,4,6-trione core.

Properties

IUPAC Name

5-[(3-bromo-4-methoxyphenyl)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O4/c1-25-15-8-7-11(10-14(15)19)9-13-16(22)20-18(24)21(17(13)23)12-5-3-2-4-6-12/h2-10H,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFSDYKCRDMJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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